2-(2-Methoxyphenyl)propan-2-amine

Descripción general

Descripción

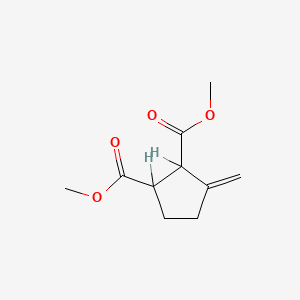

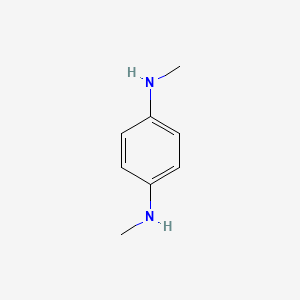

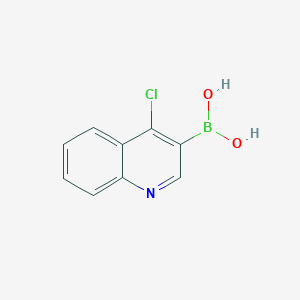

“2-(2-Methoxyphenyl)propan-2-amine” is a chemical compound with the molecular weight of 165.24 . It is also known by its IUPAC name, 2-(2-methoxyphenyl)-2-propanamine .

Molecular Structure Analysis

The InChI code for “2-(2-Methoxyphenyl)propan-2-amine” is 1S/C10H15NO/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7H,11H2,1-3H3 . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.Physical And Chemical Properties Analysis

“2-(2-Methoxyphenyl)propan-2-amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

2-(2-Methoxyphenyl)propan-2-amine and its derivatives are of interest in the development of therapeutic agents for neuropsychiatric disorders due to their role as ligands for the dopamine D2 receptors. Research by Jůza et al. (2022) highlighted the importance of compounds with a 2-methoxyphenyl moiety for high affinity to D2 receptors, emphasizing their potential in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore essential for D2R affinity includes an aromatic moiety, cyclic amine, and lipophilic fragment, indicating that modifications in the 2-(2-Methoxyphenyl)propan-2-amine structure could yield potent D2R modulators with therapeutic applications (Jůza et al., 2022).

Environmental Estrogens and Methoxychlor Metabolism

Although not directly related to 2-(2-Methoxyphenyl)propan-2-amine, studies on methoxychlor, a chlorinated hydrocarbon with a methoxyphenyl group, provide insights into the environmental impact and metabolic pathways of related compounds. Cummings (1997) discussed methoxychlor's metabolism into an active estrogenic form, highlighting the complex interactions and potential hazards of environmental estrogens, which could be relevant for understanding the environmental and health implications of structurally similar compounds like 2-(2-Methoxyphenyl)propan-2-amine (Cummings, 1997).

Advanced Oxidation Processes for Amines

The degradation of nitrogen-containing compounds, such as amines, through advanced oxidation processes (AOPs) is a critical area of environmental research. Bhat and Gogate (2021) reviewed the efficiency of AOPs in degrading a variety of amines, including aliphatic and aromatic types. This research could inform the development of remediation strategies for the environmental management of amine-containing compounds, potentially including 2-(2-Methoxyphenyl)propan-2-amine (Bhat & Gogate, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Methoxyphenyl)propan-2-amine are the serotonin transporter , dopamine transporter , and alpha receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and physiological processes.

Mode of Action

2-(2-Methoxyphenyl)propan-2-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors, mediating its effects . The compound also inhibits the sodium-dependent dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .

Biochemical Pathways

The compound’s action on the serotonin and dopamine transporters affects the serotonergic and dopaminergic pathways . By increasing the concentration of these neurotransmitters, it can enhance neurotransmission and influence various physiological and psychological processes.

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVVAFHIEPYATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275000 | |

| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)propan-2-amine | |

CAS RN |

74702-94-6 | |

| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74702-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)

![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)

![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)

![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)